molecular formula C8H8N2S B1399887 4-((Methylthio)methyl)picolinonitrile CAS No. 1340305-46-5

4-((Methylthio)methyl)picolinonitrile

Cat. No.: B1399887
CAS No.: 1340305-46-5
M. Wt: 164.23 g/mol
InChI Key: DNDWQHAEFQFRFG-UHFFFAOYSA-N
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Description

4-((Methylthio)methyl)picolinonitrile is a versatile chemical compound with the molecular formula C8H8N2S. Its structure consists of a pyridine ring substituted with a methylthio group and a carbonitrile group, making it a valuable asset in the realm of scientific exploration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylthio)methyl)picolinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloromethylpyridine-2-carbonitrile with sodium methylthiolate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-((Methylthio)methyl)picolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones, while reduction of the carbonitrile group can yield primary amines .

Scientific Research Applications

4-((Methylthio)methyl)picolinonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies and drug discovery.

    Medicine: Research into the compound’s pharmacological properties has shown promise for the development of new therapeutic agents.

    Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Methylthio)methyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

  • 4-((Methylthio)methyl)picolinonitrile
  • 2-Methylpyridine
  • 4-Methyl-2-pyridinecarbonitrile

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methylthio and carbonitrile groups provide versatility in chemical reactions and potential for diverse applications in scientific research .

Properties

IUPAC Name

4-(methylsulfanylmethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-11-6-7-2-3-10-8(4-7)5-9/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDWQHAEFQFRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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